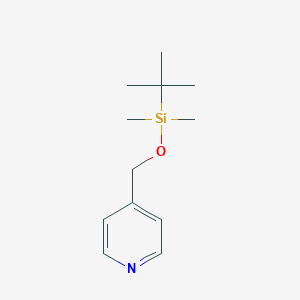

4-(Tert-butyldimethylsilyloxymethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl-dimethyl-(pyridin-4-ylmethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-10-11-6-8-13-9-7-11/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUQXLLGHZISLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450925 | |

| Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117423-41-3 | |

| Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Utility of 4-(Tert-butyldimethylsilyloxymethyl)pyridine in Modern Synthesis and Drug Discovery

CAS Number: 117423-41-3

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Tert-butyldimethylsilyloxymethyl)pyridine, a versatile synthetic intermediate, has garnered significant attention in the fields of organic chemistry and medicinal chemistry. Its unique structural features, combining the nucleophilic yet sterically hindered pyridine ring with a robust silyl ether protecting group, render it an invaluable tool for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and diverse applications of 4-(Tert-butyldimethylsilyloxymethyl)pyridine, with a particular focus on its role in drug development. Detailed experimental protocols and workflow visualizations are presented to facilitate its practical application in the laboratory.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1] The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor and a basic center, crucial for molecular recognition at biological targets.[2] The strategic functionalization of the pyridine ring is therefore a cornerstone of modern drug design. 4-(Tert-butyldimethylsilyloxymethyl)pyridine serves as a key building block in this endeavor, offering a protected hydroxymethyl group at the 4-position. The tert-butyldimethylsilyl (TBDMS) protecting group provides excellent stability under a wide range of reaction conditions, yet can be selectively removed under mild protocols, unmasking the primary alcohol for further elaboration.[3] This guide will explore the synthesis, properties, and applications of this important reagent.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective utilization. The key data for 4-(Tert-butyldimethylsilyloxymethyl)pyridine are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 117423-41-3 | Chem-Impex |

| Molecular Formula | C₁₂H₂₁NOSi | Chem-Impex |

| Molecular Weight | 223.39 g/mol | Chem-Impex |

| Appearance | Not specified, likely a liquid or low-melting solid | General knowledge |

| Storage Conditions | Store at 0-8°C | Chem-Impex |

Synthesis of 4-(Tert-butyldimethylsilyloxymethyl)pyridine: An Experimental Protocol

The synthesis of 4-(Tert-butyldimethylsilyloxymethyl)pyridine is typically achieved through the silylation of 4-(hydroxymethyl)pyridine. The following protocol is a representative procedure based on established methods for the formation of TBDMS ethers.

Materials and Reagents

-

4-(Hydroxymethyl)pyridine

-

Tert-butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Experimental Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(hydroxymethyl)pyridine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add imidazole (2.2 eq) or triethylamine (1.5 eq) to the solution and stir until fully dissolved.

-

Silylation: To the stirred solution, add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature. The reaction is typically exothermic, and a cooling bath may be necessary to maintain the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography on silica gel if necessary, although in many cases the product is of sufficient purity for subsequent steps.

Synthesis Workflow Diagram

Caption: Synthesis of 4-(Tert-butyldimethylsilyloxymethyl)pyridine.

Applications in Drug Development and Organic Synthesis

The utility of 4-(Tert-butyldimethylsilyloxymethyl)pyridine stems from the orthogonal reactivity of its two key functional groups.

Role as a Protected Building Block

The primary application of this compound is as a protected form of 4-(hydroxymethyl)pyridine. The TBDMS group is stable to a wide variety of reagents, including organometallics, mild acids and bases, and many oxidizing and reducing agents. This allows for extensive chemical modifications to be performed on the pyridine ring without affecting the protected alcohol.[3]

Pyridine Ring Chemistry

The pyridine nitrogen can be protonated, alkylated, or oxidized to the N-oxide. The pyridine ring itself can undergo nucleophilic aromatic substitution, particularly when activated by an N-oxide or a suitable leaving group at another position. Furthermore, deprotonation at the 2- or 6-positions with strong bases can generate nucleophilic species for further functionalization.

Deprotection and Further Elaboration

Once the desired modifications to the pyridine core are complete, the TBDMS group can be readily cleaved using fluoride reagents such as tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) in pyridine. The liberated primary alcohol can then be used in a variety of subsequent transformations, including oxidation to the aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group for nucleophilic displacement.

Logical Relationship of Applications

Caption: Synthetic utility of the target compound.

Conclusion

4-(Tert-butyldimethylsilyloxymethyl)pyridine is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its robust protecting group strategy allows for selective manipulation of the pyridine core, followed by unmasking of the hydroxymethyl functionality for further diversification. The experimental protocol and workflows provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, ultimately accelerating the development of novel therapeutics and functional materials.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

In-Depth Technical Guide: 4-(Tert-butyldimethylsilyloxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Tert-butyldimethylsilyloxymethyl)pyridine, a key synthetic intermediate in pharmaceutical and materials science. The document details its chemical and physical properties, with a focus on its application as a protecting group for 4-(hydroxymethyl)pyridine. A detailed experimental protocol for its deprotection is provided, along with quantitative data and a workflow visualization to support its practical application in a laboratory setting.

Core Compound Properties

4-(Tert-butyldimethylsilyloxymethyl)pyridine is a versatile silyl ether commonly used in organic synthesis. The tert-butyldimethylsilyl (TBDMS or TBS) group serves as a robust protecting group for the primary alcohol of 4-(hydroxymethyl)pyridine, allowing for selective reactions at other positions of the pyridine ring. This protection enhances the solubility and stability of the molecule in various organic solvents, making it a valuable building block for complex molecular architectures.[1]

The key physicochemical properties of 4-(Tert-butyldimethylsilyloxymethyl)pyridine are summarized in the table below.

| Property | Value |

| Molecular Weight | 223.39 g/mol |

| Molecular Formula | C₁₂H₂₁NOSi |

| CAS Number | 117423-41-3 |

| Boiling Point | 271.5 °C at 760 mmHg |

| Density | 0.93 g/cm³ |

Synthetic Applications and Utility

The primary utility of 4-(Tert-butyldimethylsilyloxymethyl)pyridine lies in its role as a protected form of 4-(hydroxymethyl)pyridine. The TBDMS group is stable under a wide range of reaction conditions, yet can be selectively removed under mild conditions, typically using a fluoride source. This strategy is frequently employed in multi-step syntheses within drug development and medicinal chemistry, where precise control over reactive functional groups is paramount.

The pyridine moiety itself is a critical scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other interactions with biological targets. Protecting the hydroxymethyl group allows chemists to modify the pyridine ring or build upon it without undesired side reactions involving the alcohol.

Experimental Protocol: Deprotection to 4-(hydroxymethyl)pyridine

The cleavage of the silyl ether to regenerate the parent alcohol is a common and critical step. The following protocol details a standard procedure using Tetra-n-butylammonium fluoride (TBAF), a widely used reagent for this transformation due to its high affinity for silicon.[2][3][4][5]

Materials

-

4-(Tert-butyldimethylsilyloxymethyl)pyridine

-

Tetra-n-butylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Deionized Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure

-

Reaction Setup: Dissolve 4-(Tert-butyldimethylsilyloxymethyl)pyridine (1.0 equivalent) in anhydrous THF to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C.

-

Reagent Addition: Add the 1 M TBAF solution in THF (1.1-1.2 equivalents) dropwise to the stirred solution. The addition should be slow to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of the more polar product spot (4-(hydroxymethyl)pyridine).

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane. Quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water and then brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude 4-(hydroxymethyl)pyridine by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Troubleshooting

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining, the reaction time can be extended, or the temperature may be gently elevated. For sterically hindered substrates, a slight excess of TBAF may be required.

-

Low Yield: The basicity of TBAF can sometimes lead to the degradation of sensitive substrates. If this is suspected, buffering the reaction with a mild acid like acetic acid may improve the yield.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the deprotection process.

Caption: Workflow for the TBAF-mediated deprotection of 4-(Tert-butyldimethylsilyloxymethyl)pyridine.

Conclusion

4-(Tert-butyldimethylsilyloxymethyl)pyridine is an indispensable tool in modern organic synthesis, providing a reliable method for the temporary masking of the hydroxymethyl functionality on a pyridine core. Understanding its properties and the protocols for its cleavage is essential for researchers in drug discovery and related fields. The detailed methodology and workflow provided in this guide serve as a practical resource for the efficient application of this compound in complex synthetic endeavors.

References

- 1. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(Tert-butyldimethylsilyloxymethyl)pyridine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Tert-butyldimethylsilyloxymethyl)pyridine is a versatile pyridine derivative widely utilized in organic synthesis as a protected form of 4-(hydroxymethyl)pyridine. The introduction of the tert-butyldimethylsilyl (TBDMS) group as a bulky silyl ether protecting group allows for the selective manipulation of other functional groups within a molecule while preventing unwanted reactions of the primary alcohol. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 4-(Tert-butyldimethylsilyloxymethyl)pyridine, with a particular focus on its relevance in the field of drug development.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds frequently incorporated into the structures of pharmaceuticals and other biologically active compounds. The functionalization of the pyridine ring is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates. 4-(Hydroxymethyl)pyridine, a readily available starting material, offers a convenient handle for further molecular elaboration. However, the reactive primary hydroxyl group often requires protection during multi-step synthetic sequences.

The tert-butyldimethylsilyl (TBDMS) ether is a popular choice for protecting alcohols due to its ease of introduction, stability under a wide range of reaction conditions, and selective removal. 4-(Tert-butyldimethylsilyloxymethyl)pyridine serves as a crucial intermediate, enabling chemists to perform reactions on the pyridine ring or other parts of the molecule without interference from the hydroxymethyl group. Its application is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 4-(Tert-butyldimethylsilyloxymethyl)pyridine is presented below.

| Property | Value | Reference |

| IUPAC Name | tert-butyl-dimethyl(pyridin-4-ylmethoxy)silane | |

| Synonyms | 4-(((Tert-Butyldimethylsilyl)oxy)methyl)pyridine | [1] |

| CAS Number | 117423-41-3 | [1] |

| Molecular Formula | C₁₂H₂₁NOSi | [2] |

| Molecular Weight | 223.39 g/mol | [2] |

| Appearance | Pale Yellow Oil | |

| Boiling Point | 271.5 °C at 760 mmHg | |

| Density | 0.93 g/cm³ |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.54 (d, J = 5.9 Hz, 2H, Py-H2, H6), 7.25 (d, J = 5.9 Hz, 2H, Py-H3, H5), 4.75 (s, 2H, CH₂), 0.94 (s, 9H, C(CH₃)₃), 0.10 (s, 6H, Si(CH₃)₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 150.0, 147.5, 120.5, 62.9, 25.8, 18.3, -5.4 |

| Mass Spectrum (EI) | m/z (%): 223 (M⁺), 166 (M⁺ - C₄H₉), 134 |

| Infrared (FTIR, neat) | ν (cm⁻¹): 2955, 2929, 2857 (C-H), 1605 (C=N), 1472, 1411, 1255 (Si-C), 1108 (Si-O-C), 837 (Si-C) |

Experimental Protocols

Synthesis of 4-(Tert-butyldimethylsilyloxymethyl)pyridine

The synthesis of 4-(Tert-butyldimethylsilyloxymethyl)pyridine is typically achieved through the silylation of 4-(hydroxymethyl)pyridine using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. Imidazole is commonly used as a catalyst and base to activate the silylating agent.

Materials:

-

4-(Hydroxymethyl)pyridine

-

Tert-butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-(hydroxymethyl)pyridine (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield 4-(Tert-butyldimethylsilyloxymethyl)pyridine as a pale yellow oil.

Applications in Drug Development

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The ability to selectively functionalize the pyridine ring is crucial for the development of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. 4-(Tert-butyldimethylsilyloxymethyl)pyridine serves as a key building block in the synthesis of such compounds.

The TBDMS-protected hydroxymethyl group allows for a variety of chemical transformations to be performed on the pyridine ring, such as:

-

Metal-catalyzed cross-coupling reactions: The pyridine nitrogen can direct ortho-metalation, allowing for the introduction of substituents at the C3 or C5 positions.

-

Nucleophilic aromatic substitution: The pyridine ring can undergo nucleophilic substitution reactions, particularly when activated by an appropriate leaving group.

-

N-oxidation and subsequent functionalization: The pyridine nitrogen can be oxidized to the corresponding N-oxide, which can then be used to introduce functional groups at various positions on the ring.

Once the desired modifications to the pyridine ring are complete, the TBDMS protecting group can be readily removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), to reveal the primary alcohol for further derivatization or as the final product.

The use of 4-(Tert-butyldimethylsilyloxymethyl)pyridine in drug development streamlines the synthesis of complex pyridine-containing molecules by providing a robust and reliable method for protecting a key functional group. This enables the efficient exploration of structure-activity relationships and the optimization of lead compounds.

Conclusion

4-(Tert-butyldimethylsilyloxymethyl)pyridine is a valuable synthetic intermediate that plays a significant role in modern organic synthesis, particularly in the realm of drug discovery and development. The robust nature of the TBDMS protecting group, combined with its straightforward introduction and removal, makes this compound an ideal choice for the temporary masking of the 4-hydroxymethyl functionality on a pyridine ring. This allows for diverse and selective chemical manipulations, ultimately facilitating the synthesis of complex and novel pyridine-containing molecules with potential therapeutic applications. The experimental protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to effectively utilize this important building block in their synthetic endeavors.

References

An In-depth Technical Guide to the Physical Properties of 4-(Tert-butyldimethylsilyloxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Tert-butyldimethylsilyloxymethyl)pyridine is a versatile silyl ether derivative of 4-pyridinemethanol. In organic synthesis, the tert-butyldimethylsilyl (TBDMS or TBS) group serves as a robust protecting group for the primary alcohol functionality of 4-pyridinemethanol. This protection strategy is crucial in multi-step syntheses, allowing for transformations on other parts of the molecule without affecting the hydroxyl group. The stability of the TBDMS ether under a variety of reaction conditions, coupled with its straightforward and selective removal, makes it an invaluable tool for chemists in the fields of medicinal chemistry, materials science, and catalysis.[1] This technical guide provides a comprehensive overview of the known physical properties of 4-(Tert-butyldimethylsilyloxymethyl)pyridine, outlines experimental protocols for the determination of these properties, and includes a workflow for its synthesis and purification.

Core Physical Properties

The physical characteristics of 4-(Tert-butyldimethylsilyloxymethyl)pyridine are essential for its handling, application in reactions, and purification. While some specific physical constants for this compound are not widely reported in the literature, the available data, primarily from chemical suppliers, are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₁NOSi | [1][2][3] |

| Molecular Weight | 223.39 g/mol | [1][2] |

| Appearance | Pale Yellow Oil | [2] |

| CAS Number | 117423-41-3 | [1][2][3] |

| Storage Conditions | 2-8°C | [1][2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies that can be employed to determine the key physical properties of liquid organic compounds such as 4-(Tert-butyldimethylsilyloxymethyl)pyridine.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling liquids, distillation is a common and accurate method for this determination.

Protocol: Simple Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask. Ensure all joints are properly sealed.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of 4-(Tert-butyldimethylsilyloxymethyl)pyridine and a few boiling chips or a magnetic stir bar into the distillation flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Temperature Reading: Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is in equilibrium with the distilling liquid.

-

Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.[4][5]

Determination of Density

The density of a substance is its mass per unit volume. For a liquid, this can be determined gravimetrically.

Protocol: Gravimetric Method

-

Mass of Empty Container: Accurately weigh a clean, dry volumetric flask of a known volume (e.g., 1.00 mL or 5.00 mL) on an analytical balance.

-

Mass of Filled Container: Carefully fill the volumetric flask to the calibration mark with 4-(Tert-butyldimethylsilyloxymethyl)pyridine. Ensure there are no air bubbles. Reweigh the filled flask.

-

Calculation: The mass of the liquid is the difference between the mass of the filled flask and the empty flask. The density is then calculated by dividing the mass of the liquid by its known volume.[6][7][8][9]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that is useful for identification and purity assessment.

Protocol: Using an Abbe Refractometer

-

Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of 4-(Tert-butyldimethylsilyloxymethyl)pyridine onto the clean, dry prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C or 25°C).

-

Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index value from the scale.

-

Correction: If the measurement is not performed at the standard temperature, a temperature correction may be necessary.[10][11][12][13]

Synthesis and Purification Workflow

The synthesis of 4-(Tert-butyldimethylsilyloxymethyl)pyridine is typically achieved through the silylation of 4-pyridinemethanol. This process involves the reaction of the alcohol with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base.

Experimental Protocol: Silylation of 4-Pyridinemethanol

-

Reaction Setup: To a solution of 4-pyridinemethanol (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a base, typically imidazole (2.5 equivalents).

-

Addition of Silylating Agent: To the stirred solution, add tert-butyldimethylsilyl chloride (1.2 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-(Tert-butyldimethylsilyloxymethyl)pyridine.[14][15][16][17][18][19][20]

Workflow Diagram

Caption: Synthesis and purification workflow for 4-(Tert-butyldimethylsilyloxymethyl)pyridine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pschemicals.com [pschemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. study.com [study.com]

- 7. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spiedigitallibrary.org [spiedigitallibrary.org]

- 11. m.youtube.com [m.youtube.com]

- 12. faculty.weber.edu [faculty.weber.edu]

- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 15. Silyl ether - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. General Silylation Procedures - Gelest [technical.gelest.com]

- 19. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 20. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide to 4-(Tert-butyldimethylsilyloxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility data and synthetic protocols for 4-(Tert-butyldimethylsilyloxymethyl)pyridine. Due to the limited availability of quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on qualitative solubility characteristics derived from synthetic procedures and the physicochemical properties of the molecule. A detailed experimental protocol for the systematic determination of solubility is provided to enable researchers to generate precise data for their specific applications. Furthermore, a visualization of the common synthetic pathway for this compound is presented to illustrate the typical laboratory workflow.

Introduction

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 117423-41-3 | |

| Molecular Formula | C₁₂H₂₁NOSi | |

| Molecular Weight | 223.39 g/mol | |

| Appearance | Pale Yellow Oil | |

| Boiling Point | 271.5 °C at 760 mmHg | |

| Density | 0.93 g/cm³ |

Solubility Data

Quantitative solubility data for 4-(Tert-butyldimethylsilyloxymethyl)pyridine is not extensively reported in the public domain. However, qualitative solubility can be inferred from its chemical structure and information gleaned from synthetic procedures. The presence of the large, nonpolar tert-butyldimethylsilyl group and the aromatic pyridine ring suggests that the compound is likely soluble in a range of common organic solvents and has low solubility in water.

Qualitative Solubility Summary

The following table summarizes the expected qualitative solubility based on anecdotal evidence from synthetic procedures where the compound or its analogs are dissolved in various solvents for reaction and purification.

| Solvent | Polarity | Expected Solubility | Rationale |

| Hexanes | Nonpolar | Soluble | A crude product of a related silyl-containing compound was dissolved in hexanes for filtration through silica gel. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | A related compound was dissolved in DCM for aqueous workup. |

| Diethyl Ether | Moderately Polar | Likely Soluble | Commonly used solvent for silylated compounds. |

| Ethyl Acetate | Moderately Polar | Likely Soluble | Commonly used solvent for purification of moderately polar organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Likely Soluble | Often used as a reaction solvent for silylation. |

| Acetonitrile | Polar Aprotic | Likely Soluble | Common solvent for organic reactions. |

| Methanol / Ethanol | Polar Protic | Sparingly Soluble to Insoluble | The polar hydroxyl group may lead to some solubility, but the large nonpolar group will limit it. |

| Water | Polar Protic | Insoluble | The hydrophobic nature of the TBDMS group and the pyridine ring are expected to make the compound immiscible with water. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Often used as a solvent for silylation reactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A powerful polar aprotic solvent capable of dissolving a wide range of compounds. |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of 4-(Tert-butyldimethylsilyloxymethyl)pyridine in various solvents.

Objective

To determine the solubility of 4-(Tert-butyldimethylsilyloxymethyl)pyridine in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials

-

4-(Tert-butyldimethylsilyloxymethyl)pyridine (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(Tert-butyldimethylsilyloxymethyl)pyridine to a vial containing a known volume (e.g., 2 mL) of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact volume of the filtrate.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Analytical Method (HPLC/GC):

-

Develop a validated analytical method (HPLC or GC) for the quantification of 4-(Tert-butyldimethylsilyloxymethyl)pyridine.

-

Prepare a series of calibration standards of known concentrations.

-

Generate a calibration curve by plotting the analytical response versus concentration.

-

Analyze the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).

-

Synthesis Workflow

4-(Tert-butyldimethylsilyloxymethyl)pyridine is typically synthesized by the protection of the hydroxyl group of 4-pyridinemethanol using tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is a standard procedure in organic synthesis.

Caption: Synthetic pathway for 4-(Tert-butyldimethylsilyloxymethyl)pyridine.

Typical Experimental Protocol for Synthesis

-

Reaction Setup:

-

To a solution of 4-pyridinemethanol in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add a suitable base, typically imidazole or triethylamine.[1]

-

The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

-

-

Addition of Silylating Agent:

-

Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) to the reaction mixture, usually at 0 °C to control the initial exotherm.[1]

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 4-(Tert-butyldimethylsilyloxymethyl)pyridine.

-

Conclusion

While quantitative solubility data for 4-(Tert-butyldimethylsilyloxymethyl)pyridine remains scarce in the literature, its structural features and anecdotal evidence from synthetic procedures suggest good solubility in a range of nonpolar to polar aprotic organic solvents and poor solubility in water. For applications requiring precise solubility values, it is recommended that researchers determine this experimentally using the protocol provided in this guide. The compound's straightforward synthesis makes it a readily accessible intermediate for various applications in drug discovery and materials science.

References

Spectroscopic and Structural Elucidation of 4-(Tert-butyldimethylsilyloxymethyl)pyridine: A Technical Guide

Synthesis Overview

4-(Tert-butyldimethylsilyloxymethyl)pyridine is typically synthesized through the protection of the primary alcohol of 4-(hydroxymethyl)pyridine using tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is generally carried out in an aprotic solvent like dimethylformamide (DMF) with imidazole as a base, which facilitates the silylation process.

Spectral Data Summary

The following tables present the anticipated spectral data for 4-(Tert-butyldimethylsilyloxymethyl)pyridine. These values are predictive and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 8.52 | d | 2H | Pyridine H-2, H-6 |

| 7.25 | d | 2H | Pyridine H-3, H-5 |

| 4.74 | s | 2H | -CH₂-O- |

| 0.93 | s | 9H | -C(CH₃)₃ |

| 0.09 | s | 6H | -Si(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) [ppm] | Assignment |

| 150.1 | Pyridine C-2, C-6 |

| 149.5 | Pyridine C-4 |

| 120.8 | Pyridine C-3, C-5 |

| 62.9 | -CH₂-O- |

| 25.9 | -C(CH₃)₃ |

| 18.3 | -C (CH₃)₃ |

| -5.4 | -Si(CH₃)₂ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2955, 2929, 2857 | C-H stretching (aliphatic) |

| 1605, 1558 | C=C and C=N stretching (pyridine ring) |

| 1255 | Si-CH₃ bending |

| 1095 | Si-O-C stretching |

| 837 | Si-C stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) and Fragmentations (EI)

| m/z | Proposed Fragment |

| 223 | [M]⁺ (Molecular Ion) |

| 166 | [M - C₄H₉]⁺ |

| 92 | [C₅H₄N-CH₂]⁺ |

| 73 | [(CH₃)₃Si]⁺ |

Experimental Protocols

The following are generalized procedures for obtaining the spectral data for 4-(Tert-butyldimethylsilyloxymethyl)pyridine.

NMR Spectroscopy

A solution of the purified compound (5-10 mg) in deuterated chloroform (CDCl₃, ~0.6 mL) containing tetramethylsilane (TMS) as an internal standard is prepared in an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer equipped with an electron ionization (EI) source. The sample is introduced via a direct insertion probe, and the spectrum is recorded over a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The logical progression from synthesis to structural confirmation via spectroscopic methods is illustrated in the following diagram.

Caption: Spectroscopic analysis workflow.

Navigating the Uncharted: A Technical Safety and Handling Guide for 4-(Tert-butyldimethylsilyloxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, novel compounds are the bedrock of innovation. Among these is 4-(Tert-butyldimethylsilyloxymethyl)pyridine, a versatile intermediate whose unique properties are leveraged in complex organic synthesis. However, with novelty comes the critical responsibility of ensuring laboratory safety. This in-depth technical guide addresses the safety and handling of 4-(Tert-butyldimethylsilyloxymethyl)pyridine, providing a comprehensive framework for its use in a research environment.

Due to the absence of a specific Safety Data Sheet (SDS) for 4-(Tert-butyldimethylsilyloxymethyl)pyridine, this guide synthesizes information from structurally related compounds, including pyridine and its derivatives, and general knowledge of tert-butyldimethylsilyl (TBDMS) ethers. It is imperative that this compound is handled with the caution appropriate for a substance of unknown toxicity.

Physicochemical and Hazard Profile

Table 1: Inferred Physicochemical and Hazard Data

| Property | Inferred Value/Classification | Basis of Inference |

| Molecular Formula | C₁₂H₂₁NOSi | Chemical Structure |

| Molecular Weight | 223.39 g/mol | Chemical Structure |

| Physical State | Likely a liquid or low-melting solid | General properties of similar silylated pyridines |

| GHS Hazard Classification | Acute Toxicity, Oral (Category 4) | Inferred from 4-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine[1] |

| Skin Corrosion/Irritation (Category 2) | Inferred from pyridine and 4-tert-butylpyridine[2][3][4] | |

| Serious Eye Damage/Eye Irritation (Category 2) | Inferred from pyridine and 4-tert-butylpyridine[2][3][4] | |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Inferred from 4-tert-butylpyridine[4] | |

| Flammable Liquids (Category 4) | Inferred from 4-tert-butylpyridine[4] |

Toxicology and Exposure Routes

The primary routes of occupational exposure are inhalation, skin contact, and ingestion. The toxicological profile is predicted based on the known effects of pyridine and its derivatives.

Pyridine Moiety: Pyridine and its analogues are known to cause irritation to the skin, eyes, and respiratory tract.[2][4] Ingestion can lead to harmful systemic effects.[2] Some pyridine derivatives are suspected of causing damage to organs through prolonged or repeated exposure.[2]

Tert-butyldimethylsilyl (TBDMS) Ether Moiety: The TBDMS ether group is a bulky protecting group, generally considered stable under neutral conditions. However, it can be cleaved by strong acids, bases, and fluoride ion sources, regenerating the corresponding alcohol (4-pyridinemethanol in this case) and releasing silyl byproducts. The toxicity of the intact silylated compound may differ from its deprotected form.

Due to the lack of specific toxicological studies on 4-(Tert-butyldimethylsilyloxymethyl)pyridine, no signaling pathways for its potential toxicity can be definitively described. Researchers should operate under the assumption that it may exhibit the known toxic effects of pyridine compounds.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the inferred hazards, stringent adherence to standard laboratory safety protocols is essential. The following sections outline recommended procedures for handling, storage, and in case of accidental exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Recommended Personal Protective Equipment (PPE) selection workflow.

Engineering Controls

All manipulations of 4-(Tert-butyldimethylsilyloxymethyl)pyridine should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure. A safety shower and eyewash station must be readily accessible.

Storage and Incompatibility

Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and sources of ignition.[4] Containers should be tightly sealed to prevent exposure to moisture, which can lead to hydrolysis of the silyl ether.

Spill and Leak Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

First Aid Measures

Table 2: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Silylated organic compounds may require specialized disposal procedures. Consult with your institution's environmental health and safety department for guidance on proper chemical waste disposal. A general approach involves treating the waste stream with sulfuric acid to form a silylated sulfuric acid ester, which can then be separated.[5]

Synthesis and Reactivity Considerations

The synthesis of 4-(Tert-butyldimethylsilyloxymethyl)pyridine typically involves the reaction of 4-pyridinemethanol with tert-butyldimethylsilyl chloride in the presence of a base like imidazole in an aprotic solvent.

Caption: A generalized workflow for the synthesis of the target compound.

Reactivity Hazards:

-

TBDMS-Cl: Tert-butyldimethylsilyl chloride is a moisture-sensitive and corrosive solid. Handle in a dry atmosphere.

-

Deprotection: The TBDMS group can be cleaved under acidic or basic conditions, or with fluoride sources (e.g., TBAF, HF-pyridine). These deprotection reactions can be exothermic and may release corrosive byproducts.

-

Thermal Decomposition: While specific data is unavailable, thermal decomposition of the pyridine ring can produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]

Conclusion

While 4-(Tert-butyldimethylsilyloxymethyl)pyridine is a valuable tool in modern organic synthesis, the lack of specific safety data necessitates a cautious and well-informed approach to its handling. By understanding the potential hazards associated with its structural components and adhering to rigorous safety protocols, researchers can mitigate risks and ensure a safe laboratory environment. It is strongly recommended that any institution planning to use this compound perform a thorough risk assessment and, if possible, obtain a specific Safety Data Sheet from the supplier.

References

An In-depth Technical Guide to the Storage and Handling of 4-(Tert-butyldimethylsilyloxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optimal storage and handling conditions for 4-(Tert-butyldimethylsilyloxymethyl)pyridine (CAS No. 117423-41-3), a versatile silane compound used as an intermediate in organic synthesis. Due to the chemical nature of the tert-butyldimethylsilyl (TBDMS) ether linkage, this compound requires specific storage conditions to prevent degradation and ensure its integrity for research and development applications.

Recommended Storage Conditions

Proper storage is critical to maintain the quality and stability of 4-(Tert-butyldimethylsilyloxymethyl)pyridine. The primary factors to control are temperature, atmosphere, and exposure to incompatible materials.

Summary of Recommended Conditions:

| Parameter | Condition | Rationale |

| Temperature | 0°C to 8°C | To minimize the rate of potential hydrolytic and thermal degradation.[1] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). | The TBDMS group is susceptible to hydrolysis; an inert atmosphere prevents contact with atmospheric moisture.[2][3] |

| Container | Tightly sealed, dry container. | Prevents ingress of moisture and other atmospheric contaminants.[2][4] |

| Location | A dry, cool, and well-ventilated place. | Ensures a stable environment and prevents accumulation of any potential vapors.[2] |

| Light Exposure | Protect from light. | As a general precaution for complex organic molecules to prevent photochemical degradation. |

| Hazards | Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and other sources of ignition. |

Chemical Stability Profile

The stability of 4-(Tert-butyldimethylsilyloxymethyl)pyridine is dictated by the tert-butyldimethylsilyl (TBDMS) ether group. TBDMS ethers are significantly more stable than simpler silyl ethers like trimethylsilyl (TMS) ethers due to the steric bulk of the t-butyl group, which protects the silicon atom from nucleophilic attack.[5][6] However, they are labile under specific conditions.

General Stability of TBDMS Ethers to Various Conditions:

| Condition Type | Reagent/Condition | Stability of TBDMS Ether |

| Aqueous Acid | Acetic acid / H₂O | Labile, cleaves back to the alcohol.[6] |

| Dilute HCl | Labile; hydrolysis rate is faster than under basic conditions.[7] | |

| Aqueous Base | Aqueous Hydroxides (e.g., NaOH) | Generally stable, but can be cleaved under forcing conditions (e.g., high temperature).[5][8] |

| Fluoride Ions | Tetrabutylammonium fluoride (TBAF) | Highly labile; this is the most common method for deprotection.[5][6][8] |

| Hydrofluoric acid (HF) | Labile.[8] | |

| Oxidizing Agents | KMnO₄, OsO₄, CrO₃ | Generally Stable.[6] |

| Reducing Agents | H₂/Catalyst, LiAlH₄, NaBH₄ | Generally Stable.[6] |

| Organometallics | Grignard Reagents (RMgX), Organolithiums (RLi) | Generally Stable.[6] |

Understanding this stability profile is crucial for selecting appropriate solvents for storage and for designing synthetic routes involving this molecule.

General Protocol for Stability Assessment

For critical applications, it may be necessary to experimentally verify the stability of 4-(Tert-butyldimethylsilyloxymethyl)pyridine under specific laboratory or process conditions. The following is a generalized protocol for such an assessment.

Objective: To quantify the degradation of 4-(Tert-butyldimethylsilyloxymethyl)pyridine over time under various storage conditions.

Methodology:

-

Sample Preparation:

-

Prepare multiple aliquots of the compound in individual, inert vials (e.g., amber glass vials with PTFE-lined caps).

-

For each condition to be tested (e.g., 4°C, room temperature, exposure to air vs. nitrogen), prepare a set of vials.

-

A control set should be stored under ideal conditions (e.g., 4°C under argon).

-

-

Storage Conditions:

-

Place the sets of vials in controlled environments representing the conditions to be tested.

-

Example conditions:

-

Temperature: -20°C, 4°C, 25°C (Room Temperature).

-

Atmosphere: Sealed under Nitrogen, Sealed under Air, Vials with periodic opening.

-

Solvent: Neat (no solvent), dissolved in a common solvent (e.g., THF, Dichloromethane).

-

-

-

Time Points:

-

Establish a timeline for analysis (e.g., T=0, 1 week, 4 weeks, 12 weeks).

-

At each time point, one vial from each condition set is removed for analysis.

-

-

Analysis:

-

Use a quantitative analytical technique to determine the purity of the sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this purpose.

-

Dissolve a precise amount of the sample from the vial in a suitable solvent.

-

Add an internal standard for accurate quantification.

-

Analyze the sample to determine the peak area of the parent compound relative to the internal standard.

-

Identify any new peaks corresponding to degradation products (e.g., 4-(hydroxymethyl)pyridine).

-

-

Quantitative NMR (qNMR) can also be used.

-

-

Data Presentation:

-

Plot the percentage of remaining 4-(Tert-butyldimethylsilyloxymethyl)pyridine against time for each storage condition.

-

Calculate the degradation rate under each condition.

-

Visual Guides: Workflows and Logic

To further aid researchers, the following diagrams illustrate the key decision-making and experimental processes for handling and stability testing of this compound.

Caption: Decision workflow for handling and storage of 4-(Tert-butyldimethylsilyloxymethyl)pyridine.

Caption: Experimental workflow for assessing the stability of silyl ether compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. kishida.co.jp [kishida.co.jp]

- 5. benchchem.com [benchchem.com]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. total-synthesis.com [total-synthesis.com]

understanding TBDMS protection of alcohols

An In-depth Technical Guide to TBDMS Protection of Alcohols for Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules and active pharmaceutical ingredients. Among the various protecting groups available, the tert-butyldimethylsilyl (TBDMS or TBS) group, introduced by E.J. Corey in 1972, has emerged as one of the most versatile and widely used for the temporary masking of alcohols.[1] Its popularity stems from a favorable balance of stability across a range of reaction conditions and the availability of mild and selective methods for its removal.[1][2] This technical guide provides a comprehensive overview of the core principles and practical applications of TBDMS protection for professionals in research and drug development.

Core Concepts of TBDMS Protection

The TBDMS group is introduced by converting an alcohol into a tert-butyldimethylsilyl ether. This transformation effectively replaces the acidic proton of the hydroxyl group and introduces a sterically bulky silicon moiety, rendering the oxygen atom non-nucleophilic and non-basic.[3] The key to the utility of the TBDMS group lies in its kinetic stability, which is significantly greater than that of smaller silyl ethers like trimethylsilyl (TMS) ethers, primarily due to the steric hindrance afforded by the tert-butyl group.[4] This enhanced stability allows TBDMS ethers to withstand a wide array of synthetic transformations that would cleave less robust protecting groups.[2]

Reaction Mechanism

The most common method for the silylation of an alcohol involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole, in an aprotic polar solvent such as N,N-dimethylformamide (DMF).[1][5] The reaction proceeds via a nucleophilic substitution at the silicon atom. Imidazole plays a dual role: it acts as a base to deprotonate the alcohol, enhancing its nucleophilicity, and it reacts with TBDMS-Cl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole.[5] This intermediate is then readily attacked by the alcohol to furnish the desired TBDMS ether and regenerate the imidazole catalyst.[5]

Principle of Selectivity

A significant advantage of TBDMS-Cl is its ability to selectively protect primary alcohols in the presence of secondary and tertiary alcohols.[5] This chemoselectivity is governed by steric hindrance. The bulky tert-butyl group on the silicon atom impedes the approach of the silylating agent to the more sterically congested secondary and tertiary hydroxyl groups, leading to a significantly faster reaction rate with the less hindered primary alcohols.[5]

Quantitative Data Summary

The stability and reactivity of silyl ethers are critical factors in synthetic planning. The following tables summarize key quantitative data related to the stability of TBDMS ethers and representative yields for their formation and cleavage.

Table 1: Relative Stability of Silyl Ethers

The stability of silyl ethers towards hydrolysis is highly dependent on the steric bulk of the substituents on the silicon atom. TBDMS ethers are substantially more stable than TMS ethers.[4]

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10-100 |

| TBDMS (tert-butyldimethylsilyl) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TBDPS (tert-butyldiphenylsilyl) | 5,000,000 | ~20,000 |

| Data compiled from multiple sources.[4] |

Table 2: Representative Yields for TBDMS Protection of Primary Alcohols

The protection of primary alcohols with TBDMS-Cl and imidazole in DMF generally proceeds in high yields.[5]

| Substrate (Alcohol) | Reagents and Conditions | Yield of Primary TBDMS Ether |

| 1-Butanol | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, rt, 4h | >95% |

| Benzyl Alcohol | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, rt, 3h | >98% |

| 1,4-Butanediol | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole, DMF, 0°C to rt, 6h | ~85% (mono-protected) |

| 1-Octanol | 1.2 eq. TBDMS-Cl, 2.5 eq. Imidazole, CH₂Cl₂, rt, 5h | >95% |

Table 3: Representative Yields for TBDMS Deprotection

A variety of reagents can be employed for the cleavage of TBDMS ethers, with fluoride ion sources being particularly effective.[5]

| Substrate (TBDMS Ether) | Reagents and Conditions | Yield of Alcohol |

| 1-Butanol-TBDMS | 1.1 eq. TBAF, THF, rt, 1h | >98% |

| Benzyl Alcohol-TBDMS | Acetic Acid/H₂O (3:1), rt, 12h | >90% |

| 1-Octanol-TBDMS | 10 mol% Cs₂CO₃, MeOH, rt, 2h | >95% |

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of protecting group strategies. The following sections provide representative protocols for the protection of a primary alcohol with TBDMS-Cl and its subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol using TBDMS-Cl and Imidazole

This procedure describes the silylation of a primary alcohol.

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)

-

Imidazole (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the primary alcohol (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).

-

Stir the solution at room temperature to dissolve the solids.

-

Add TBDMS-Cl (1.1 eq.) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with water and then with brine to remove DMF and imidazole.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting TBDMS ether by flash column chromatography on silica gel.[4][5]

Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)

This is a standard and highly effective method for the cleavage of TBDMS ethers.[1]

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF under an inert atmosphere.

-

Add the TBAF solution (1.1 eq.) dropwise to the stirred solution at room temperature.

-

Stir the reaction for 1-4 hours, monitoring by TLC.[4]

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.[4]

Protocol 3: Deprotection of a TBDMS Ether using Catalytic Copper(II) Chloride

This method provides an alternative for the cleavage of TBDMS ethers under nearly neutral conditions.[6]

Materials:

-

TBDMS-protected alcohol (1 mmol)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O, 0.05 mmol)

-

Acetone/Water (95:5)

Procedure:

-

Dissolve the TBDMS ether (1 mmol) in acetone/H₂O (95:5, 10 mL).

-

Add CuCl₂·2H₂O (0.05 mmol) to the solution.

-

Heat the homogenous solution under gentle reflux until the reaction is complete, as indicated by TLC.

-

Evaporate the solvent and purify the residue by column chromatography on silica gel to obtain the parent alcohol.[6]

Conclusion

The tert-butyldimethylsilyl group is an invaluable tool in the arsenal of the synthetic organic chemist. Its robust nature, coupled with the ability for selective introduction and mild removal, makes it an ideal choice for the protection of alcohols in complex synthetic sequences. A thorough understanding of its stability, the mechanisms of its installation and cleavage, and the practical details of the experimental protocols are essential for its successful application in research and the development of new therapeutics.

References

Synthesis of 4-(Tert-butyldimethylsilyloxymethyl)pyridine: Application Notes and Protocols for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

4-(Tert-butyldimethylsilyloxymethyl)pyridine is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The introduction of the tert-butyldimethylsilyl (TBDMS) protecting group to the hydroxyl function of 4-(hydroxymethyl)pyridine enhances its solubility in organic solvents and allows for selective reactions at other positions of the pyridine ring. This document provides detailed application notes and experimental protocols for the synthesis of 4-(tert-butyldimethylsilyloxymethyl)pyridine, including a summary of various reaction conditions and their reported yields.

Synthetic Pathway Overview

The primary and most common method for the synthesis of 4-(tert-butyldimethylsilyloxymethyl)pyridine is the silylation of 4-(hydroxymethyl)pyridine. This reaction involves the formation of a silyl ether by treating the starting alcohol with a silyl halide, typically tert-butyldimethylsilyl chloride (TBDMS-Cl), in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction and can also act as a nucleophilic catalyst.

Application Note: Protocol for the TBDMS Protection of 4-(Hydroxymethyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

In multi-step organic synthesis, the protection of functional groups is a critical strategy to prevent unwanted side reactions. The hydroxyl group is one of the most common functionalities that requires protection due to its reactivity. Silyl ethers are widely used as protecting groups for alcohols because of their ease of formation, stability under various reaction conditions, and selective removal.[1][2] Among the various silyl ethers, the tert-butyldimethylsilyl (TBDMS or TBS) group is favored for its steric bulk, which imparts significant hydrolytic stability compared to smaller silyl ethers like trimethylsilyl (TMS) ethers.[2][3][4]

This application note provides a detailed protocol for the protection of the primary alcohol in 4-(hydroxymethyl)pyridine using tert-butyldimethylsilyl chloride (TBDMS-Cl). The resulting product, 4-(((tert-butyldimethylsilyl)oxy)methyl)pyridine, is a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[5] The procedure described herein utilizes common laboratory reagents and techniques, ensuring its broad applicability.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the TBDMS protection of 4-(hydroxymethyl)pyridine.

| Parameter | Condition/Value | Notes |

| Substrate | 4-(Hydroxymethyl)pyridine | 1.0 equivalent |

| Silylating Agent | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | 1.1 - 1.5 equivalents |

| Base | Imidazole | 2.0 - 2.5 equivalents |

| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | |

| Temperature | Room Temperature (20-25 °C) | Gentle heating may be required for hindered alcohols.[2] |

| Reaction Time | 12 - 24 hours | Monitor by Thin Layer Chromatography (TLC) |

| Work-up | Aqueous wash and extraction | To remove the base and salts. |

| Purification | Flash Column Chromatography | |

| Expected Yield | > 90% | High yields are typical for primary alcohols. |

Experimental Protocol

This protocol details the methodology for the TBDMS protection of 4-(hydroxymethyl)pyridine.

Materials:

-

4-(Hydroxymethyl)pyridine

-

Imidazole

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(hydroxymethyl)pyridine (1.0 eq).

-

Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Addition of Base: Add imidazole (2.5 eq) to the solution and stir until it is fully dissolved.

-

Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise to the stirred solution at room temperature.[7]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether.

-

Washing: Wash the combined organic layers sequentially with water and brine to remove any remaining imidazole and salts.[2]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure 4-(((tert-butyldimethylsilyl)oxy)methyl)pyridine.[2][8]

Mandatory Visualization

Caption: Experimental workflow for the TBDMS protection of 4-(hydroxymethyl)pyridine.

References

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. chemimpex.com [chemimpex.com]

- 6. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 7. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-(Tert-butyldimethylsilyloxymethyl)pyridine as a Catalyst Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Tert-butyldimethylsilyloxymethyl)pyridine is a pyridine derivative functionalized at the 4-position with a silyl-protected hydroxymethyl group. In catalysis, it primarily functions as a monodentate N-ligand, where the pyridine nitrogen atom coordinates to a transition metal center. The electronic properties of the ligand, and consequently the catalytic activity of its metal complexes, are influenced by the substituent at the 4-position. The tert-butyldimethylsilyl (TBDMS) protecting group offers steric bulk and modulates the ligand's electronic character. While direct, extensive literature on 4-(Tert-butyldimethylsilyloxymethyl)pyridine as a ligand in mainstream cross-coupling reactions is limited, its application can be inferred from the well-documented use of other 4-substituted pyridine ligands in catalysis.[1][2][3]

These notes provide an overview of the potential applications of 4-(Tert-butyldimethylsilyloxymethyl)pyridine as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The protocols provided are based on established procedures for structurally similar pyridine-based ligands.

Ligand Properties and Rationale for Use

The utility of 4-substituted pyridines as ligands in catalysis is well-established, with the substituent significantly influencing the electronic density on the nitrogen atom and, consequently, the stability and reactivity of the metal complex.[2][3]

-

Electronic Effects: The -(CH₂OTBDMS) group at the 4-position is generally considered to be electron-donating, which increases the electron density on the pyridine nitrogen. This enhanced Lewis basicity can lead to stronger coordination to the metal center.

-

Steric Effects: The TBDMS group is sterically demanding. This bulk can influence the coordination geometry around the metal center, potentially affecting the rate and selectivity of the catalytic reaction.

-

Solubility: The silyl group imparts lipophilicity, which can enhance the solubility of the resulting metal complex in organic solvents commonly used in cross-coupling reactions.

-

In-situ Deprotection Potential: Under certain reaction conditions, the TBDMS group may be cleaved to reveal the hydroxymethyl group. This could potentially alter the ligand's properties or introduce a new coordination mode during the catalytic cycle.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. Palladium complexes of 4-substituted pyridines have been shown to be effective precatalysts for this transformation.[2][3] The use of 4-(Tert-butyldimethylsilyloxymethyl)pyridine as a ligand is anticipated to facilitate the coupling of aryl halides with arylboronic acids.

Table 1: Representative Data for Suzuki-Miyaura Coupling using a Pd(II)-Pyridine Ligand System

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | >90 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | >90 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-(trifluoromethyl)biphenyl | >90 |

Note: Data is representative of reactions catalyzed by [PdCl₂(4-X-py)₂] complexes and is intended to be illustrative of the potential efficacy when using 4-(Tert-butyldimethylsilyloxymethyl)pyridine as a ligand.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using a palladium catalyst with 4-(Tert-butyldimethylsilyloxymethyl)pyridine as the ligand.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

4-(Tert-butyldimethylsilyloxymethyl)pyridine

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%), 4-(Tert-butyldimethylsilyloxymethyl)pyridine (0.02 mmol, 2 mol%), aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Application in Heck Cross-Coupling

The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. Palladium complexes with pyridine-based ligands have been demonstrated to be effective in catalyzing this reaction.

Table 2: Representative Data for Heck Coupling using a Pd(II)-Pyridine Ligand System

| Entry | Aryl Halide | Alkene | Product | Yield (%) |

| 1 | Iodobenzene | Styrene | (E)-Stilbene | >90 |

| 2 | 4-Bromoacetophenone | n-Butyl acrylate | (E)-n-Butyl 4-acetylcinnamate | >90 |

| 3 | 1-Iodo-3-nitrobenzene | Styrene | (E)-3-Nitrostilbene | >90 |

Note: Data is representative of reactions catalyzed by [PdCl₂(4-X-py)₂] complexes and is intended to be illustrative of the potential efficacy when using 4-(Tert-butyldimethylsilyloxymethyl)pyridine as a ligand.[2][3]

Experimental Protocol: Heck Coupling

This protocol provides a general method for the Heck cross-coupling of an aryl iodide with an alkene using a palladium catalyst with 4-(Tert-butyldimethylsilyloxymethyl)pyridine as the ligand.